

# Iohexol as a Cell Separation Medium: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Iohexol*

Cat. No.: *B1672079*

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## Introduction

The isolation of specific cell populations from heterogeneous samples is a critical step in a vast array of research, diagnostic, and therapeutic applications. Density gradient centrifugation is a fundamental and widely used technique for this purpose, relying on the differential sedimentation of cells through a medium of defined density. While Ficoll-Paque™ has traditionally been a popular choice, non-ionic, iodinated contrast media such as **Iohexol** offer distinct advantages. This technical guide provides a comprehensive overview of the properties of **Iohexol** as a cell separation medium, with a focus on its physicochemical characteristics, effects on cells, and detailed experimental protocols.

## Core Properties of Iohexol for Cell Separation

**Iohexol**, commercially available under brand names like Nycodenz® and Omnipaque™, is a non-ionic, water-soluble, iodinated compound. Its utility in cell separation is underpinned by a unique combination of physicochemical properties that promote effective cell fractionation while maintaining cell viability and function.

## Physicochemical Properties

The key physicochemical properties of **Iohexol** relevant to its application as a density gradient medium are summarized in the table below.

Property	Value	Significance in Cell Separation
Molecular Weight	821.14 g/mol [1]	The high molecular weight contributes to the formation of stable density gradients.
Density	Can form solutions with densities up to 1.426 g/mL in water[2]	Allows for the creation of a wide range of densities suitable for separating various cell types.
Osmolality	Low osmolality, can be made iso-osmotic[2][3]	Minimizes osmotic stress on cells, thereby preserving cell size, morphology, and viability.
Viscosity	Lower than sucrose solutions of similar density	Facilitates faster sedimentation of cells and easier handling of the medium.
Solubility	Highly soluble in water[1]	Enables the preparation of high-density stock solutions.
Toxicity	Generally considered non-toxic to mammalian cells at concentrations and exposure times typical for cell separation[4]	Crucial for isolating viable and functional cells for downstream applications.
Metabolism	Not metabolized by mammalian cells[5]	Ensures that the medium does not interfere with cellular metabolic processes.

## Effects on Cells

The interaction of the separation medium with cells is a critical factor in achieving high-quality cell isolates. **lohexol**'s non-ionic nature and low osmolality contribute to its favorable profile in this regard.

- **Cell Viability:** **Iohexol** is generally well-tolerated by cells. However, its cytotoxicity is dependent on both concentration and the duration of exposure. Brief exposure, typical for cell separation protocols (e.g., 30 minutes), generally does not significantly impact cell viability or function[4]. However, prolonged exposure (e.g., 4 hours or more) to high concentrations can have cytotoxic effects[4].
- **Cellular Function:** Because it is not metabolized and exerts minimal osmotic stress, **Iohexol** is less likely to alter cellular functions compared to hyperosmotic media like sucrose. This is particularly important for applications where the functional integrity of the isolated cells is paramount, such as in immunology research or cell therapy development.
- **Signaling Pathways:** Direct research on the specific effects of **Iohexol** on cellular signaling pathways during the brief period of cell separation is limited. However, studies on the effects of contrast media on endothelial cells have shown that prolonged exposure can induce apoptosis through the Bcl-2/Bax-caspase-3 signaling pathway. It is important to note that these conditions are more extreme than those typically encountered during standard cell isolation procedures. The primary physical stress on cells during density gradient centrifugation is mechanical, arising from the centrifugal forces.

## Iohexol vs. Ficoll: A Comparative Overview

Ficoll-Paque™, a solution of Ficoll (a high molecular weight sucrose polymer) and sodium diatrizoate, is a widely used density gradient medium. The table below provides a comparative summary of **Iohexol** and Ficoll for the separation of peripheral blood mononuclear cells (PBMCs).

Parameter	Iohexol (Nycodenz®)	Ficoll-Paque™
Composition	Non-ionic, iodinated compound	Sucrose polymer and sodium diatrizoate
Osmolality	Can be made iso-osmotic	Hyper-osmotic
Monocyte Purity	Can achieve high purity (95-98%) with optimized protocols[3]	Generally good, but may require additional steps for high purity
Lymphocyte Yield	Generally good, comparable to Ficoll	High yield is a key feature
Granulocyte Contamination	Can be effectively minimized	Can be a concern, may require further purification steps
Cell Viability	High, due to iso-osmotic nature	Generally high, but osmotic stress can be a factor

## Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable cell separation. Below are example protocols for the isolation of common cell types using **Iohexol**-based density gradients.

### Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a general guideline for the isolation of PBMCs from whole human blood.

Materials:

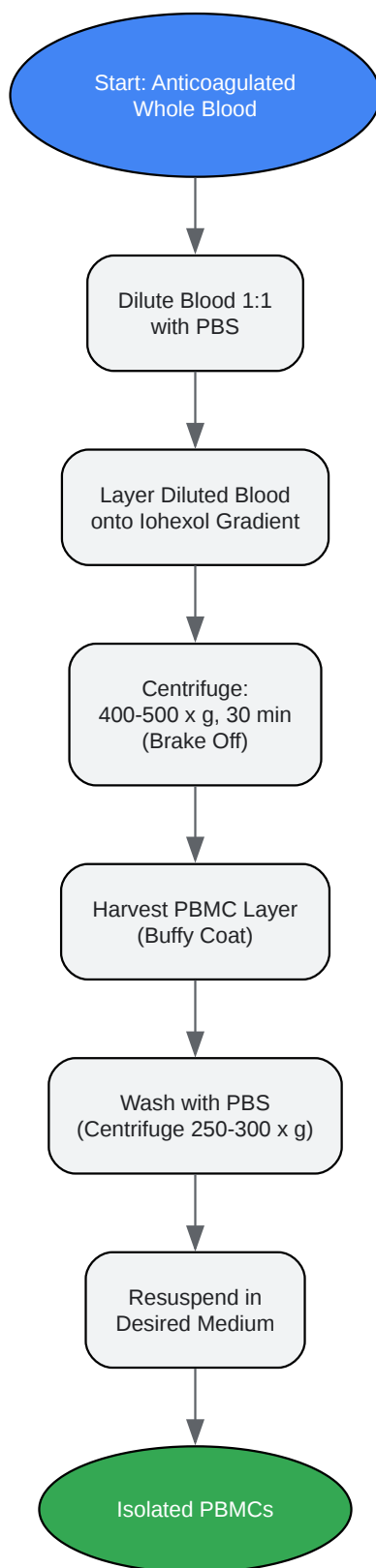
- **Iohexol** (Nycodenz®) stock solution (e.g., 27.6% w/v in water, density  $\approx 1.15$  g/mL)
- Phosphate-Buffered Saline (PBS), sterile
- Anticoagulated whole blood (e.g., with EDTA or heparin)
- 50 mL conical centrifuge tubes

- Serological pipettes
- Centrifuge with a swinging-bucket rotor

Protocol:

- Prepare the Density Gradient: Carefully layer 15 mL of the **lohexol** solution into a 50 mL conical tube.
- Prepare the Blood Sample: Dilute the anticoagulated whole blood 1:1 with PBS.
- Layer the Blood: Gently overlay 30-35 mL of the diluted blood onto the **lohexol** gradient. It is crucial to do this slowly to maintain a sharp interface between the blood and the gradient medium.
- Centrifugation: Centrifuge the tubes at 400-500 x g for 30 minutes at room temperature with the centrifuge brake turned off.
- Harvesting PBMCs: After centrifugation, four layers will be visible:
  - Top layer: Plasma
  - Second layer (at the interface): A "buffy coat" containing PBMCs
  - Third layer: **lohexol** solution
  - Bottom pellet: Red blood cells and granulocytes Carefully aspirate the upper plasma layer without disturbing the PBMC layer. Using a clean pipette, collect the PBMC layer and transfer it to a new 50 mL conical tube.
- Washing: Add at least 3 volumes of PBS to the collected PBMCs. Centrifuge at 250-300 x g for 10 minutes at room temperature.
- Final Resuspension: Discard the supernatant and resuspend the cell pellet in the desired volume of culture medium or buffer for downstream applications.

Experimental Workflow for PBMC Isolation



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Caption: Workflow for isolating PBMCs using an **Iohexol** density gradient.

## Isolation of Monocytes

This protocol is designed to enrich for monocytes, which have a slightly lower density than lymphocytes.

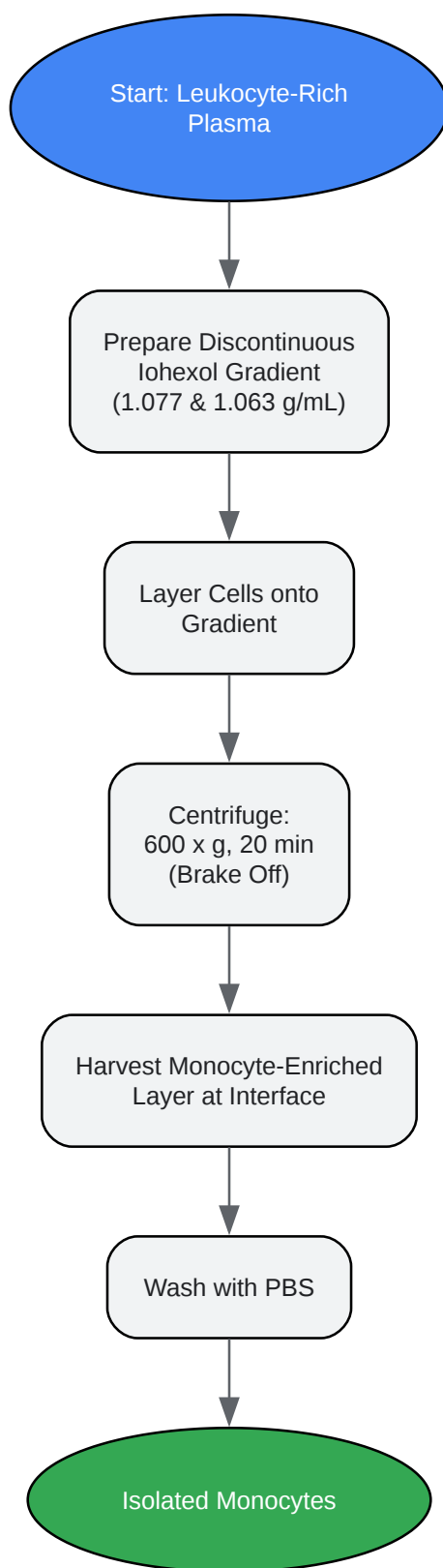
Materials:

- **lohexol** (Nycodenz®) solutions of varying densities (e.g., 1.063 g/mL and 1.077 g/mL), iso-osmotic.
- Leukocyte-rich plasma (prepared by dextran sedimentation of whole blood)
- PBS, sterile
- 15 mL conical centrifuge tubes
- Centrifuge with a swinging-bucket rotor

Protocol:

- Prepare a Discontinuous Gradient: In a 15 mL conical tube, carefully layer 3 mL of the 1.077 g/mL **lohexol** solution under 3 mL of the 1.063 g/mL **lohexol** solution.
- Layer the Cells: Gently layer the leukocyte-rich plasma on top of the gradient.
- Centrifugation: Centrifuge at 600 x g for 20 minutes at room temperature with the brake off.
- Harvesting Monocytes: Monocytes will be enriched at the interface between the plasma and the 1.063 g/mL **lohexol** layer. Carefully collect this layer.
- Washing: Wash the collected cells with PBS as described in the PBMC protocol.

Experimental Workflow for Monocyte Isolation



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Caption: Workflow for isolating monocytes using a discontinuous **Iohexol** gradient.



## Conclusion

**Iohexol** presents a compelling alternative to traditional cell separation media, offering the significant advantages of iso-osmotic conditions and low viscosity. These properties contribute to the isolation of high-purity, high-viability cell populations with minimal perturbation of their native state. For researchers in basic science, clinical diagnostics, and drug development, the use of **Iohexol** can enhance the quality and reliability of downstream applications that depend on the functional integrity of isolated cells. The detailed protocols and comparative data provided in this guide serve as a valuable resource for optimizing cell separation methodologies.

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